Cas no 57964-45-1 (3'-Methyl-biphenyl-4-amine)
3'-Methyl-biphenyl-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 3'-Methyl-biphenyl-4-amine
- (3'-methylbiphenyl-4-yl)amine(SALTDATA: HCl)
- 3'-METHYL-BIPHENYL-4-YLAMINE
- 4-(3-methylphenyl)aniline
- 3'-methylbiphenyl-4-amine
- 3'-methylbiphenyl-4-ylamine
- 4-amino-3'-methylbiphenyl
- SY031757
- 2-(4'-aminophenyl)-6-methyl benzene
- AC6395
- AKOS002678638
- 57964-45-1
- SCHEMBL628485
- MFCD03424682
- 4-Amino-3 inverted exclamation mark -methylbiphenyl
- GFBVVPBMYMZYGY-UHFFFAOYSA-N
- [1,1'-Biphenyl]-4-amine, 3'-methyl-
- (3'-methylbiphenyl-4-yl)amine
- DTXSID50374925
- 3'-methyl-biphenyl-4-ylamine, AldrichCPR
- CS-0280453
- DB-072396
- EN300-2010667
- 3'-methyl[1,1'-biphenyl]-4-amine
- 3'-METHYL-[1,1'-BIPHENYL]-4-AMINE
-
- MDL: MFCD03424682
- Inchi: 1S/C13H13N/c1-10-3-2-4-12(9-10)11-5-7-13(14)8-6-11/h2-9H,14H2,1H3
- InChI Key: GFBVVPBMYMZYGY-UHFFFAOYSA-N
- SMILES: NC1C=CC(=CC=1)C1C=CC=C(C)C=1
Computed Properties
- Exact Mass: 183.10500
- Monoisotopic Mass: 183.104799419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 312.1±11.0 °C at 760 mmHg
- Flash Point: 151.0±14.6 °C
- PSA: 26.02000
- LogP: 3.82540
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
3'-Methyl-biphenyl-4-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 22
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3'-Methyl-biphenyl-4-amine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3'-Methyl-biphenyl-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M342223-10mg |
3'-Methyl-biphenyl-4-amine |
57964-45-1 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M342223-50mg |
3'-Methyl-biphenyl-4-amine |
57964-45-1 | 50mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M342223-100mg |
3'-Methyl-biphenyl-4-amine |
57964-45-1 | 100mg |
$ 115.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M27290-0.5g |
3'-Methyl-biphenyl-4-amine |
57964-45-1 | 97% | 0.5g |
¥979.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M27290-5g |
3'-Methyl-biphenyl-4-amine |
57964-45-1 | 97% | 5g |
¥4509.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M27290-1g |
3'-Methyl-biphenyl-4-amine |
57964-45-1 | 97% | 1g |
¥1509.0 | 2024-07-19 | |
| eNovation Chemicals LLC | D776028-5g |
4-Amino-3'-methylbiphenyl |
57964-45-1 | 95% | 5g |
$715 | 2024-07-20 | |
| Alichem | A019115453-5g |
3'-Methyl-biphenyl-4-amine |
57964-45-1 | 95% | 5g |
$306.00 | 2023-09-01 | |
| Enamine | EN300-2010667-0.05g |
4-(3-methylphenyl)aniline |
57964-45-1 | 0.05g |
$66.0 | 2023-05-31 | ||
| Enamine | EN300-2010667-0.1g |
4-(3-methylphenyl)aniline |
57964-45-1 | 0.1g |
$69.0 | 2023-05-31 |
3'-Methyl-biphenyl-4-amine Suppliers
3'-Methyl-biphenyl-4-amine Related Literature
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
Additional information on 3'-Methyl-biphenyl-4-amine
Recent Advances in the Study of 3'-Methyl-biphenyl-4-amine (CAS: 57964-45-1) in Chemical Biology and Pharmaceutical Research
3'-Methyl-biphenyl-4-amine (CAS: 57964-45-1) is a biphenyl derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been explored for its role in drug discovery, particularly as a building block for the synthesis of novel therapeutic agents. Recent studies have highlighted its utility in the development of kinase inhibitors, anti-inflammatory agents, and other bioactive molecules. The growing body of research underscores the importance of this compound in advancing our understanding of molecular interactions and drug design.
One of the key areas of interest in the study of 3'-Methyl-biphenyl-4-amine is its role in the modulation of protein kinases. Protein kinases are critical regulators of cellular processes, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Recent research has demonstrated that derivatives of 3'-Methyl-biphenyl-4-amine can act as potent inhibitors of specific kinase targets, offering promising avenues for the development of targeted therapies. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of a series of 3'-Methyl-biphenyl-4-amine derivatives, which exhibited nanomolar inhibitory activity against a subset of tyrosine kinases implicated in cancer progression.
In addition to its applications in kinase inhibition, 3'-Methyl-biphenyl-4-amine has also been investigated for its anti-inflammatory properties. A 2022 study in the European Journal of Pharmacology explored the compound's ability to modulate inflammatory pathways, particularly those involving NF-κB and MAPK signaling. The findings suggested that 3'-Methyl-biphenyl-4-amine derivatives could serve as potential leads for the development of novel anti-inflammatory drugs, with reduced side effects compared to existing therapeutics. This research highlights the compound's versatility and its potential to address unmet medical needs in inflammatory diseases.
The synthetic accessibility of 3'-Methyl-biphenyl-4-amine has also been a focus of recent research. Advances in organic synthesis methodologies have enabled the efficient preparation of this compound and its derivatives, facilitating further exploration of its biological activities. For example, a 2023 paper in Organic Letters described a novel catalytic approach for the regioselective functionalization of 3'-Methyl-biphenyl-4-amine, which could streamline the production of diverse analogs for structure-activity relationship studies. Such methodological innovations are critical for accelerating the discovery of new bioactive molecules based on this scaffold.
Looking ahead, the continued investigation of 3'-Methyl-biphenyl-4-amine and its derivatives holds great promise for the pharmaceutical industry. The compound's unique structural features and demonstrated biological activities make it a valuable tool for drug discovery. Future research directions may include the exploration of its potential in other therapeutic areas, such as neurodegenerative diseases and infectious diseases, as well as the optimization of its pharmacokinetic properties for clinical development. As the field progresses, interdisciplinary collaborations between chemists, biologists, and pharmacologists will be essential to fully realize the potential of this promising compound.
57964-45-1 (3'-Methyl-biphenyl-4-amine) Related Products
- 1204-78-0(4'-Methyl-1,1'-biphenyl-4-amine)
- 1020718-93-7(3-AMINOBIPHENYL-D9)
- 7293-45-0(4-Amino-p-terphenyl)
- 344298-96-0(4-Aminobiphenyl-d9)
- 2243-47-2(3-Aminobiphenyl)
- 118727-34-7(TAPB)
- 3365-85-3(TD)
- 343239-58-7(3',5'-Diphenylbiphenyl-4-amine)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)